molecular formula C12H16O3 B1589804 Ethyl 2-ethoxy-4-methylbenzoate CAS No. 88709-17-5

Ethyl 2-ethoxy-4-methylbenzoate

Cat. No.: B1589804
CAS No.: 88709-17-5
M. Wt: 208.25 g/mol
InChI Key: PQLJVFJXXWBUPR-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-4-methylbenzoate typically involves the esterification of 4-methylsalicylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

    Esterification: 4-methylsalicylic acid reacts with ethanol under acidic conditions to form this compound.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and requires continuous stirring to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure control. The process involves:

    Raw Material Preparation: Ethanol and 4-methylsalicylic acid are purified and measured accurately.

    Reaction: The esterification reaction is conducted in a batch or continuous reactor with efficient mixing and temperature control.

    Purification: The product is purified using distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-ethoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-ethoxy-4-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 2-ethoxy-4-methylbromobenzene.

Scientific Research Applications

Ethyl 2-ethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-4-methylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. Additionally, its aromatic structure allows it to participate in various electrophilic and nucleophilic reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the ethoxy and methyl substituents.

    Methyl 2-ethoxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-ethoxy-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Comparison: this compound is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and physical properties. Compared to Ethyl benzoate, it has enhanced steric hindrance and electronic effects due to the additional substituents, making it more versatile in synthetic applications.

Properties

IUPAC Name

ethyl 2-ethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLJVFJXXWBUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473514
Record name ETHYL 2-ETHOXY-4-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88709-17-5
Record name Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88709-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-ETHOXY-4-METHYLBENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxy-4-methylbenzoic acid (5.0 g, 32.9 mmol), K2CO3 (18.9 g, 136.6 mmol) and acetone (50 mL) was added ethyl iodide (41.0 g, 263.2 mmol). The mixture was stirred at room temperature for 3 days. After filtration, the organic layer was concentrated to afford ethyl 2-ethoxy-4-methylbenzoate as colorless oil (5.7 g, 85%), which was used directly for next step.
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41 g
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Synthesis routes and methods II

Procedure details

The ethyl 2-ethoxy-4-(2-<2-chloro-pyridine-3-carboxamido>ethyl)benzoate used as the starting material was prepared in the following manner: 2-hydroxy-4-methylbenzoic acid was reacted with K2CO3 and diethyl sulfate in acetone to give ethyl 2-ethoxy-4-methylbenzoate (boiling point at 1 mm=107°-108° C.), which was hydrolyzed to give the corresponding carboxylic acid (melting point 72°-74° C., from acetone). Subsequent bromination provided the 4-bromomethyl compound (melting point 98°-100° C.), which gave the 4-cyanomethyl compound (melting point 114°-117° C.) with sodium cyanide. Ethyl 2-ethoxy-4-(2-aminoethyl)benzoate hydrochloride was obtained by catalytic hydrogenation with Raney nickel and reaction with ethanolic hydrochloric acid, and this was reacted with 2-chloronicotinic acid, methyl chloroformate and triethylamine to give ethyl 2-ethoxy-4-(2-<2-chloro-pyridine-3-carboxamido>ethyl)benzoate (melting point 83°-85° C. after column purification).
[Compound]
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ethyl 2-ethoxy
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Synthesis routes and methods III

Procedure details

More particularly, the present invention relates to a process for the preparation of 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid of Formula I, comprising reacting 4-methylsalicylic acid of Formula III, with ethylbromide in a dipolar aprotic solvent at a selected temperature within a range of ambient to 100° C., preferably 30-40° C. during a period of one to several hours. The suitable dipolar aprotic solvent is selected from the group consisting of dimethylsulphoxide, N, N-dimethyl formamide, sulfolane and N-methyl-1-pyrrolidone. The reaction is carried out in the presence of an inorganic base, preferably selected from the group consisting of potassium carbonate and sodium carbonate. The reaction is worked up following the conventional method to afford ethyl 2-ethoxy-4-methylbenzoate of Formula IV in practically quantitative yield. The compound of Formula IV is then reacted with lithium diisopropyl amide (LDA) of Formula VIII,
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N-methyl-1-pyrrolidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2-ethoxy-4-methylbenzoate in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid?

A1: this compound serves as a key intermediate in the two-step synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial building block for the antidiabetic drug repaglinide []. This intermediate is formed by alkylating 2-hydroxy-4-methylbenzoic acid with ethyl bromide. The subsequent deprotonation of this compound with lithium diisopropylamide (LDA) and reaction with carbon dioxide yields the desired 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid. This streamlined approach offers a significant improvement over previous synthetic routes in terms of efficiency, cost-effectiveness, and safety [].

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